2-Amino-5-bromo-3-(diethylamino)pyrazine
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Overview
Description
2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the molecular formula C8H13BrN4 and a molecular weight of 245.12 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the 2-position, a bromo group at the 5-position, and a diethylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine typically involves the bromination of 2-amino-3-(diethylamino)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-(diethylamino)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Coupling Products:
Scientific Research Applications
2-Amino-5-bromo-3-(diethylamino)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-(diethylamino)pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and diethylamino groups may influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrazine: Lacks the diethylamino group, which may affect its reactivity and applications.
2-Amino-5-bromo-3-(methylamino)pyrazine: Contains a methylamino group instead of a diethylamino group, potentially altering its chemical properties and biological activity.
2-Amino-5-bromopyridine: A structurally related compound with different electronic properties due to the pyridine ring.
Uniqueness
This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Properties
IUPAC Name |
5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBXLNNIEQKSAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671901 |
Source
|
Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-09-2 |
Source
|
Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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